Product packaging for Boc-Val-Leu-Lys-AMC acetate(Cat. No.:CAS No. 74085-00-0)

Boc-Val-Leu-Lys-AMC acetate

Cat. No.: B6291209
CAS No.: 74085-00-0
M. Wt: 675.8 g/mol
InChI Key: JVYNLWBGYYDEHG-RCLJCAKBSA-N
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Description

Significance of Fluorogenic Peptide Substrates in Enzymology Research

Fluorogenic peptide substrates are instrumental in the study of enzymes, particularly proteases. Their utility lies in the ability to provide a continuous and highly sensitive measurement of enzyme activity. nih.govmdpi.com These substrates are ingeniously designed, typically consisting of a peptide sequence recognized by a specific protease, flanked by a fluorophore and a quencher molecule. In its intact state, the substrate exhibits minimal fluorescence due to the proximity of the quencher to the fluorophore, a phenomenon often based on Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net

Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the two are separated, leading to a measurable increase in fluorescence. mdpi.comresearchgate.net This direct correlation between substrate cleavage and fluorescent signal allows for real-time monitoring of enzyme kinetics, making these substrates invaluable for:

Determining enzyme-substrate reaction rates: The continuous nature of the assay allows for precise calculation of kinetic parameters. nih.gov

Screening for enzyme inhibitors: The technology is widely used in high-throughput screening to identify potential drug candidates that modulate protease activity. chemimpex.com

Studying substrate specificity: By varying the peptide sequence, researchers can probe the specific recognition motifs of different proteases. chemimpex.com

The high sensitivity of fluorogenic assays enables the use of low substrate concentrations, which is particularly advantageous when working with rare or expensive enzymes. nih.gov

Overview of Boc-Val-Leu-Lys-AMC Acetate (B1210297) as a Selective Protease Substrate

Boc-Val-Leu-Lys-AMC acetate is a specific type of fluorogenic peptide substrate used to measure the activity of certain proteases. cymitquimica.comglpbio.com The "Boc" group (tert-butyloxycarbonyl) is a protective group for the N-terminus of the peptide, while the peptide sequence "Val-Leu-Lys" is the recognition site for the target proteases. chemimpex.comcymitquimica.com The C-terminus is linked to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorophore.

When a target protease cleaves the peptide bond, typically after the Lysine (B10760008) (Lys) residue, the AMC molecule is released, resulting in a significant increase in fluorescence. This substrate is particularly noted for its sensitivity and specificity in the quantitative measurement of plasmin activity. cymitquimica.comglpbio.combachem.com Beyond plasmin, it is also cleaved by a range of other proteases, including porcine calpain isozymes I and II, papain, and cathepsins S and V. glpbio.comabmole.comd-nb.info This broad yet defined reactivity makes it a versatile tool for studying various enzymatic pathways. chemimpex.comnih.govresearchgate.net

Below is a table summarizing the key properties of Boc-Val-Leu-Lys-AMC.

PropertyValue
Full Name tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin
Molecular Formula C₃₂H₄₉N₅O₇
Molecular Weight 615.77 g/mol
CAS Number 73554-84-4
Appearance White Lyophilisate

This table is based on data from multiple sources. cymitquimica.combioscience.co.uk

The acetate salt form of the compound often enhances its stability and solubility, making it more amenable for use in aqueous buffer systems typical for biochemical assays. chemimpex.com The product is intended for research use only. abmole.combioscience.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H53N5O9 B6291209 Boc-Val-Leu-Lys-AMC acetate CAS No. 74085-00-0

Properties

IUPAC Name

acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N5O7.C2H4O2/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21;1-2(3)4/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42);1H3,(H,3,4)/t23-,24-,27-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYNLWBGYYDEHG-RCLJCAKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Principles of Fluorogenic Substrate Hydrolysis

Cleavage Mechanism and Release of 7-Amino-4-Methylcoumarin (B1665955) (AMC)

Boc-Val-Leu-Lys-AMC is what is known as a fluorogenic substrate. In its intact form, the 7-Amino-4-Methylcoumarin (AMC) group is linked to the C-terminus of the tripeptide (Val-Leu-Lys) via an amide bond. This conjugation effectively quenches the fluorescence of the AMC moiety. researchgate.netszialab.org When a protease that recognizes the Val-Leu-Lys sequence is present, it catalyzes the hydrolysis of the amide bond between the C-terminal lysine (B10760008) residue and the nitrogen atom of the AMC group. researchgate.net

This enzymatic cleavage event liberates the free 7-Amino-4-Methylcoumarin. researchgate.netszialab.org Unconjugated AMC is fluorescent, and its release from the quenching environment of the peptide results in a significant increase in fluorescence intensity. szialab.org This increase is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the enzyme. The reaction avoids the use of radioactive labels and is amenable to high-throughput screening formats. szialab.org

Fluorescence Detection Modalities for AMC Release in Enzymatic Assays

The detection of enzymatic activity using Boc-Val-Leu-Lys-AMC relies on the favorable photophysical properties of the released AMC fluorophore. In its conjugated, non-fluorescent state, the substrate has excitation and emission wavelengths of approximately 330 nm and 390 nm, respectively. szialab.org Upon enzymatic cleavage, the liberated AMC molecule exhibits a significant shift in its spectral properties, with excitation and emission maxima moving to longer wavelengths. szialab.org

Free AMC is typically excited by light in the ultraviolet range and emits intense blue fluorescence. nih.govproteopedia.orgnih.gov The precise excitation and emission maxima can vary slightly depending on the solvent and pH conditions, but are generally found within a well-defined range. researchgate.netnih.govchegg.com This distinct spectral signature allows for sensitive detection using standard fluorometers or fluorescence plate readers. The rate of increase in fluorescence at the emission maximum of AMC is monitored over time to determine the reaction velocity and quantify enzyme activity. researchgate.net

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)State
Boc-Val-Leu-Lys-AMC~330~390Conjugated (Quenched)
7-Amino-4-Methylcoumarin (AMC)341-351430-445Free (Fluorescent)

Structural Basis for Protease Recognition of the Boc-Val-Leu-Lys Sequence

The specificity of Boc-Val-Leu-Lys-AMC as a substrate is determined by the interaction between its tripeptide sequence and the active site of a protease. The active site of a protease is composed of a series of binding pockets, or subsites, that accommodate the amino acid residues of the substrate. According to the nomenclature established by Schechter and Berger, the substrate residues are labeled P1, P2, P3, etc., starting from the cleavage site and moving toward the N-terminus. The corresponding binding pockets on the enzyme are labeled S1, S2, S3, and so on.

Boc-Val-Leu-Lys-AMC is a known substrate for several proteases, including plasmin, calpains, and papain. wikipedia.orgnih.govpurdue.edu The recognition of this substrate is dictated by the complementarity between the peptide's side chains and the enzyme's subsites:

P1-Lysine / S1 Subsite: The P1 residue is the primary determinant of specificity for many proteases. purdue.edu Plasmin, a trypsin-like serine protease, has a deep S1 pocket containing a negatively charged aspartic acid residue at its base. wikipedia.orgyoutube.com This creates a strong electrostatic attraction for the positively charged side chain of the lysine residue at the P1 position of the substrate, anchoring it for cleavage. wikipedia.org Similarly, calpains, which are cysteine proteases, also show a preference for basic residues like lysine or arginine at the P1 position. szialab.orgfrontiersin.org

P2-Leucine / S2 Subsite: The S2 subsite is often a critical binding spot, particularly for cysteine proteases like papain and calpains. nih.gov The S2 pocket of papain is hydrophobic and prefers to bind bulky hydrophobic side chains, such as the leucine (B10760876) at the P2 position of the substrate. nih.govproteopedia.orgebi.ac.uk Studies on calpain specificity have also identified a strong preference for leucine or valine at the P2 position. szialab.orgfrontiersin.org For plasmin, microarray data indicates a preference for aromatic residues at the P2 site, but other hydrophobic residues can be accommodated. sinica.edu.tw

P3-Valine / S3 Subsite: The interactions at the S3 subsite are generally less stringent than at S1 and S2, but still contribute to substrate binding and catalysis. The hydrophobic valine residue at the P3 position can engage in favorable interactions with hydrophobic pockets in the S3 subsite of target proteases.

The N-terminal tert-butyloxycarbonyl (Boc) group serves as a protecting group. total-synthesis.comwikipedia.org It prevents the peptide from being cleaved by exopeptidases that act on the N-terminus, thereby ensuring that the observed fluorescence is the result of cleavage at the intended Lys-AMC bond by an endopeptidase.

Enzyme Substrate Specificity and Hydrolytic Profiling of Boc Val Leu Lys Amc Acetate

Plasmin Activity and Characterization using Boc-Val-Leu-Lys-AMC Acetate (B1210297)

Boc-Val-Leu-Lys-AMC is recognized as a sensitive and specific fluorogenic substrate for plasmin, a serine protease involved in the fibrinolytic system. peptanova.deglpbio.commedchemexpress.com The hydrolysis of the peptide bond C-terminal to the lysine (B10760008) residue by plasmin results in the release of the fluorescent AMC group, providing a direct measure of enzyme activity.

Research has established the kinetic parameters for the interaction between plasmin and this substrate. The Michaelis-Menten constant (Km) for human and bovine plasmins with Boc-Val-Leu-Lys-MCA (a close analog) was found to be in the range of 10⁻⁴ M. medchemexpress.com This indicates a strong affinity of plasmin for this substrate sequence.

Interestingly, the hydrolytic activity of plasmin towards Boc-Val-Leu-Lys-AMC is influenced by the presence of activators like streptokinase. While human plasmin activated by streptokinase shows resistance to hydrolyzing some fluorogenic peptides, it retains approximately 35% of its maximum activity on Boc-Val-Leu-Lys-MCA even with a 20-fold molar excess of streptokinase. medchemexpress.com This suggests that the conformation of the plasmin-streptokinase complex still permits substrate binding and cleavage, albeit at a reduced rate.

The specificity of Boc-Val-Leu-Lys-AMC for plasmin has been demonstrated through its minimal hydrolysis by other proteases involved in the coagulation cascade, such as urokinase, α-thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa. medchemexpress.com However, slight hydrolysis has been observed with human and hog urinary kallikreins and hog pancreatic kallikrein. medchemexpress.com

Table 1: Kinetic Parameters of Plasmin with Boc-Val-Leu-Lys-AMC Analog

Enzyme SourceSubstrateKm (M)
Human PlasminBoc-Val-Leu-Lys-MCA~10⁻⁴
Bovine PlasminBoc-Val-Leu-Lys-MCA~10⁻⁴

Calpain Isozyme I and II Activity Assessment

Boc-Val-Leu-Lys-AMC serves as a substrate for porcine calpain isozymes I and II, calcium-dependent cysteine proteases. peptanova.deglpbio.commedchemexpress.com Studies on the specificity of calpains have shown a preference for a leucine (B10760876) or valine residue at the P2 position, which is consistent with the structure of Boc-Val-Leu-Lys-AMC. nih.gov

While specific kinetic data for Boc-Val-Leu-Lys-AMC with calpains is not extensively detailed in the provided search results, comparative studies with other fluorogenic substrates provide insights into their activity. For instance, 4-methylcoumaryl-7-amide (MCA) derivatives with a Leu-Lys-MCA sequence are cleaved by both calpain I and calpain II. nih.gov These studies also revealed that calpains I and II exhibit similar, though not identical, kinetic behaviors with various substrates. nih.gov The Km values for different substrates ranged from 0.23 to 7.08 mM, and kcat values ranged from 0.062 to 0.805 s⁻¹. nih.gov

The assessment of calpain activity using fluorogenic substrates like Boc-Val-Leu-Lys-AMC is crucial for understanding their role in various cellular processes.

Table 2: General Kinetic Parameters for Porcine Calpains with Fluorogenic Substrates

EnzymeSubstrate ClassKm Range (mM)kcat Range (s⁻¹)
Calpain IMCA derivatives0.23 - 7.080.062 - 0.805
Calpain IIMCA derivatives0.23 - 7.080.062 - 0.805

Papain Enzymatic Activity and Kinetics

Papain, a cysteine protease from papaya latex, is also capable of hydrolyzing Boc-Val-Leu-Lys-AMC. peptanova.deglpbio.commedchemexpress.com This indicates that the Val-Leu-Lys sequence is recognized by the active site of papain.

Kinetic studies of papain with various substrates have been conducted, though specific Km and kcat values for Boc-Val-Leu-Lys-AMC were not found in the provided search results. However, it is known that the catalytic efficiency (kcat/Km) of papain with certain substrates can be significantly higher than that of calpains with the same substrates, highlighting differences in their catalytic mechanisms and substrate preferences. nih.gov

Acrosin-Mediated Hydrolysis from Halocynthia roretzi

Acrosin, a trypsin-like serine protease found in sperm, plays a role in fertilization. Boc-Val-Leu-Lys-AMC has been identified as a substrate for acrosin isolated from the ascidian Halocynthia roretzi. peptanova.deglpbio.commedchemexpress.com The hydrolysis of this substrate by acrosin demonstrates a preference for a lysine residue at the P1 position.

In Halocynthia roretzi, two trypsin-like proteases have been purified from spermatozoa: acrosin and spermosin. nih.gov While spermosin exhibits very narrow substrate specificity, ascidian acrosin has a broader specificity, which includes the cleavage of Boc-Val-Leu-Lys-AMC. nih.gov The pH optimum for both enzymes is between 8.5 and 9.0, and their activity is enhanced by calcium chloride. nih.gov

Cathepsin B and L Specificity Profiling with Boc-Val-Leu-Lys-AMC Acetate

Cathepsins B and L are lysosomal cysteine proteases with broad substrate specificities, making the development of specific substrates challenging. While commonly used substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are hydrolyzed by both cathepsin B and L, they lack specificity. nih.gov

One study investigated the substrate specificity of cathepsins from the parasite Fasciola hepatica using Z-Val-Leu-Lys-AMC. frontiersin.org The results showed that both FhCL1 and FhCL2 could hydrolyze this substrate. frontiersin.org This suggests that the Val-Leu-Lys sequence can be accommodated by the active sites of these cathepsin L-like enzymes. However, direct kinetic data for the interaction of Boc-Val-Leu-Lys-AMC with human cathepsins B and L is limited in the provided search results.

The development of highly specific substrates is crucial for accurately measuring the activity of individual cathepsins in complex biological samples. For example, Z-Nle-Lys-Arg-AMC has been identified as a specific substrate for cathepsin B, demonstrating high activity over a broad pH range and minimal cleavage by other cathepsins like L, K, S, and V. nih.gov This highlights the importance of the P2 and P3 residues in determining substrate specificity for cathepsins.

Table 3: Kinetic Parameters of Fasciola hepatica Cathepsin L1 with Z-Val-Leu-Lys-AMC

EnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
FhCL113 ± 210.0 ± 0.47.7 x 10⁵

Investigation of Novel Protease Substrates for this compound

The search for novel proteases that cleave Boc-Val-Leu-Lys-AMC is an ongoing area of research. The substrate's specific sequence makes it a useful tool for screening new enzymatic activities from various biological sources. For instance, Interpain A, a cysteine proteinase from Prevotella intermedia, has been shown to cleave Boc-Val-Leu-Lys-AMC. peptanova.de

The design of novel protease substrates often involves modifying existing sequences to enhance specificity and sensitivity. For example, a novel substrate, Boc-Abu-Tle-Leu-Gln-AMC, was designed for the main protease of SARS-CoV-2. nih.gov This demonstrates the approach of tailoring substrate sequences to the specific preferences of a target protease. While this example does not involve Boc-Val-Leu-Lys-AMC as the substrate, it illustrates the methodology used to discover and optimize protease substrates.

Methodologies for Determining Enzyme Specificity with this compound

The determination of enzyme specificity using this compound and other fluorogenic substrates relies on well-established enzymology techniques.

A primary method involves the use of a spectrofluorometer to monitor the increase in fluorescence over time as the enzyme cleaves the substrate and releases the AMC fluorophore. The excitation and emission wavelengths for AMC are typically around 380 nm and 460 nm, respectively. nih.govpnas.org

To determine kinetic parameters such as Km and kcat, initial reaction rates are measured at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation. frontiersin.org This analysis provides quantitative information about the enzyme's affinity for the substrate and its catalytic efficiency.

Combinatorial fluorogenic substrate libraries are another powerful tool for profiling protease specificity. nih.gov These libraries contain a large number of different peptide sequences attached to a fluorescent reporter like AMC or 7-amino-4-carbamoylmethylcoumarin (ACC). nih.gov By screening an enzyme against such a library, a detailed profile of its substrate preferences at different positions (P1, P2, P3, etc.) can be rapidly obtained. nih.gov

Quantitative Enzymology and Kinetic Characterization

Michaelis-Menten Kinetics of Boc-Val-Leu-Lys-AMC Acetate (B1210297) Hydrolysis

The enzymatic cleavage of the bond between the lysine (B10760008) residue of Boc-Val-Leu-Lys and the 7-amino-4-methylcoumarin (B1665955) (AMC) group follows the principles of Michaelis-Menten kinetics. This model is fundamental to enzyme kinetics and describes how the rate of an enzyme-catalyzed reaction is dependent on the concentration of the substrate. The hydrolysis of Boc-Val-Leu-Lys-AMC results in the release of the highly fluorescent AMC molecule, providing a continuous and sensitive method to monitor the reaction progress.

The reaction can be summarized as follows: E + S ⇌ ES → E + P

Where:

E is the enzyme (e.g., plasmin, calpain).

S is the substrate (Boc-Val-Leu-Lys-AMC acetate).

ES is the enzyme-substrate complex.

P is the product, which in this case are the cleaved peptide and the fluorescent AMC.

The rate of the reaction (V) is typically measured by monitoring the increase in fluorescence over time as AMC is liberated. As the substrate concentration [S] is increased, the initial reaction rate (V₀) also increases until it approaches a maximum velocity (Vmax). At this point, the enzyme is saturated with the substrate. The relationship between the initial reaction rate, substrate concentration, Vmax, and the Michaelis constant (Km) is described by the Michaelis-Menten equation:

V₀ = (Vmax * [S]) / (Km + [S])

This relationship is characterized by a hyperbolic curve when V₀ is plotted against [S]. The Km value, which is the substrate concentration at which the reaction rate is half of Vmax, is an indicator of the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity.

Determination of Kinetic Constants (Kcat, Km, Kcat/Km) for Proteases with this compound

Boc-Val-Leu-Lys-AMC is a well-established fluorogenic substrate for several proteases, most notably plasmin and calpain. nih.govglpbio.com The determination of the kinetic constants—Km, the catalytic constant (kcat), and the catalytic efficiency (kcat/Km)—is crucial for characterizing the enzymatic activity and specificity of these proteases.

Plasmin: Early studies investigating newly synthesized fluorogenic peptide substrates identified Boc-Val-Leu-Lys-AMC (referred to as Boc-Val-Leu-Lys-MCA in the study) as a sensitive and specific substrate for plasmin. The Michaelis-Menten constant (Km) for the hydrolysis of this substrate by both human and bovine plasmin was estimated to be in the range of 10⁻⁴ M. nih.gov This indicates a moderate affinity of plasmin for this synthetic substrate. While this initial study was foundational, it did not report the catalytic constant (kcat), which is a measure of the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

Calpain: The kinetics of calpains, which are calcium-dependent cysteine proteases, have also been investigated using similar fluorogenic substrates. While direct kinetic data for Boc-Val-Leu-Lys-AMC with calpain is not readily available in the cited literature, studies on substrates with a similar Leu-Lys-MCA sequence have been conducted with porcine calpain I and calpain II. These studies revealed Km values ranging from 0.23 to 7.08 mM and kcat values from 0.062 to 0.805 s⁻¹. pnas.org These findings suggest that the kinetic parameters can vary significantly depending on the specific substrate structure and the calpain isoform.

The following table summarizes the available kinetic data for proteases with Boc-Val-Leu-Lys-AMC and similar substrates.

EnzymeSubstrateKm (M)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human PlasminBoc-Val-Leu-Lys-AMC~1 x 10⁻⁴Not ReportedNot Reported
Bovine PlasminBoc-Val-Leu-Lys-AMC~1 x 10⁻⁴Not ReportedNot Reported
Porcine Calpain I & IILeu-Lys-MCA containing peptides2.3 x 10⁻⁴ - 7.08 x 10⁻³0.062 - 0.805Not Reported

Influence of Assay Conditions on Kinetic Parameters

The kinetic parameters of enzyme-catalyzed reactions are highly sensitive to the conditions of the assay, including pH, temperature, and buffer composition. For the hydrolysis of Boc-Val-Leu-Lys-AMC, these factors can significantly impact the measured activity of proteases like plasmin and calpain.

pH: Enzymes have an optimal pH range at which they exhibit maximum activity. For plasmin, assays using chromogenic substrates like D-Val-Leu-Lys-p-Nitroanilide are typically conducted at a pH of 7.5. sigmaaldrich.com It is expected that the optimal pH for Boc-Val-Leu-Lys-AMC hydrolysis by plasmin would be in a similar neutral to slightly alkaline range, reflecting the physiological environment in which plasmin is active. Deviations from the optimal pH can lead to changes in the ionization state of amino acid residues in the enzyme's active site and of the substrate itself, which can alter substrate binding and catalysis, thereby affecting both Km and kcat.

Temperature: The rate of enzymatic reactions generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. Assays for plasmin activity are commonly performed at 37°C to mimic physiological conditions. sigmaaldrich.com This temperature is generally considered optimal for most mammalian enzymes.

Buffer Composition and Ionic Strength: The composition of the assay buffer, including the type of buffering agent and the presence of salts, can influence enzyme activity. For instance, plasmin assays are often conducted in phosphate (B84403) buffers containing lysine. sigmaaldrich.com The ionic strength of the buffer can also affect the electrostatic interactions between the enzyme and the substrate, potentially influencing the Km value.

Calcium Concentration (for Calpains): For calpains, the concentration of calcium ions (Ca²⁺) is a critical factor. Calpains are Ca²⁺-dependent proteases, and their activity is regulated by the intracellular Ca²⁺ concentration. Different isoforms of calpain have different requirements for Ca²⁺ for their activation. Therefore, when assaying calpain activity with Boc-Val-Leu-Lys-AMC, the concentration of Ca²⁺ in the assay buffer must be carefully controlled to ensure accurate and reproducible kinetic measurements.

Methodological Frameworks for Protease Activity Assessment Using Boc Val Leu Lys Amc Acetate

Design and Optimization of Fluorometric Assays

The effective use of Boc-Val-Leu-Lys-AMC acetate (B1210297) in protease assays hinges on the careful design and optimization of several key experimental parameters. These include the precise selection of excitation and emission wavelengths for the fluorescent signal, the composition and pH of the buffer system, and the reaction temperature. Each of these factors can significantly influence enzyme activity and the accuracy of the resulting measurements.

The detection of protease activity using this substrate relies on the fluorometric quantification of the released 7-amino-4-methylcoumarin (B1665955) (AMC) group. Upon cleavage from the peptide, free AMC exhibits distinct excitation and emission maxima. Generally, the optimal excitation wavelength for AMC is in the range of 360–380 nm, with the corresponding emission maximum typically falling between 440–460 nm echelon-inc.com. However, specific instrumentation and experimental conditions can lead to slight variations in the optimal settings used in practice. For instance, some protocols specify an excitation of 370 nm and an emission of 460 nm for plasmin activity assays oup.com, while others have successfully used an excitation of 360 nm and an emission of 480 nm plos.org.

ParameterWavelength RangeSpecific ExamplesSource(s)
Excitation 360-380 nm360 nm, 370 nm oup.comechelon-inc.complos.org
Emission 440-460 nm460 nm, 480 nm oup.comechelon-inc.complos.org

This interactive table summarizes the key wavelength parameters for AMC detection.

The catalytic activity of proteases is highly dependent on the pH of the reaction environment, as pH affects the ionization state of amino acid residues in both the enzyme's active site and the substrate itself. Therefore, selecting an appropriate buffer system and optimizing the pH is critical for accurately assessing enzyme activity with Boc-Val-Leu-Lys-AMC acetate. The optimal pH varies significantly depending on the specific protease being studied. For example, assays for plasmin, a serine protease, have been effectively conducted at a pH of 9.5 using a 0.1 M glycine-NaOH buffer oup.com. In contrast, studies on cysteine proteases like papain may require more acidic conditions. The optimal pH for a given enzyme is often determined by testing its activity across a range of pH values using a series of buffers with overlapping pH ranges.

ProteaseBuffer SystemOptimal pHSource(s)
Plasmin 0.1 M Glycine-NaOH9.5 oup.com
Thrombin Tris-based buffer>8.4 nih.gov
General Serine Proteases 50 mM Tris~8.0 nih.gov
General Cysteine Proteases 100 mM Sodium Acetate~5.5 nih.gov

This interactive table presents examples of buffer systems and pH optima for different proteases.

Enzymatic reaction rates are profoundly influenced by temperature. For any given protease, there is an optimal temperature at which it exhibits maximum catalytic activity. Below this optimum, the reaction rate increases with temperature, while temperatures above the optimum can lead to enzyme denaturation and a rapid loss of activity. When using this compound, the assay temperature must be carefully controlled and optimized for the specific enzyme under investigation. For instance, plasmin activity assays using this substrate are frequently conducted at 37°C to approximate physiological conditions oup.complos.org. In contrast, papain, a plant-derived cysteine protease that also cleaves this substrate, has a much higher optimal temperature, typically in the range of 55–65°C uga.edusciencepublishinggroup.com. Other assays may be performed at room temperature (approximately 25°C) nih.govnih.gov. This highlights the necessity of determining the optimal temperature for each enzyme-substrate pair to ensure maximal sensitivity and kinetic accuracy.

ProteaseAssay TemperatureOptimal Temperature RangeSource(s)
Plasmin 37°CNot specified oup.complos.org
Papain Not specified55-65°C uga.edusciencepublishinggroup.com
Various 25°CNot specified nih.govnih.gov

This interactive table shows common assay temperatures for different proteases.

Real-Time Monitoring of Proteolytic Reactions

A significant advantage of fluorogenic substrates like this compound is their suitability for the real-time monitoring of proteolytic reactions. As the protease cleaves the substrate, the fluorescent AMC molecule is released, causing a progressive increase in the fluorescence signal over time oup.com. By continuously measuring this signal with a spectrofluorometer or a fluorescent plate reader, a kinetic profile of the reaction can be generated. This allows for the detailed determination of initial reaction velocities, which are essential for calculating key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax). This continuous monitoring provides a dynamic view of enzyme activity, which is often more informative than single-point endpoint assays nih.gov.

High-Throughput Screening (HTS) Methodologies for Protease Activity

The robust and sensitive nature of the assay using this compound makes it highly adaptable for high-throughput screening (HTS) applications. HTS is a critical component of drug discovery, allowing for the rapid evaluation of large libraries of chemical compounds for their ability to inhibit or modulate the activity of a target enzyme. Assays with this substrate can be miniaturized and performed in multi-well microtiter plates (e.g., 96-well or 384-well formats). Automated liquid handling systems can dispense the enzyme, substrate, and test compounds into the wells, and a fluorescent plate reader can measure the kinetic or endpoint fluorescence in all wells simultaneously researchgate.net. This methodology enables the efficient identification of "hits"—compounds that alter the protease's activity—which can then be selected for further characterization and development as potential therapeutic agents.

Applications in Protease Inhibitor Discovery and Characterization

Screening for Protease Inhibitors using Boc-Val-Leu-Lys-AMC Acetate (B1210297)

Boc-Val-Leu-Lys-AMC acetate is frequently employed in high-throughput screening (HTS) campaigns to identify novel inhibitors of target proteases like plasmin and calpain. The fundamental principle of this screening assay lies in the enzymatic cleavage of the substrate, which separates the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore from the peptide backbone. This cleavage results in a significant increase in fluorescence, which can be readily quantified.

In a typical screening setup, the target protease is incubated with a library of potential inhibitory compounds. Subsequently, this compound is introduced to the reaction mixture. In the absence of an effective inhibitor, the protease will cleave the substrate, leading to a strong fluorescent signal. Conversely, if a compound in the library inhibits the protease's activity, the cleavage of the substrate will be diminished or completely prevented, resulting in a low or negligible fluorescent signal. This allows for the rapid identification of "hits" from large chemical libraries.

The data generated from such screens are often expressed as the percentage of inhibition relative to a control reaction containing the enzyme and substrate without any inhibitor.

Table 1: Example of Primary Screening Data for Putative Plasmin Inhibitors This is a representative data table.

Compound ID Concentration (µM) Fluorescence Intensity (RFU) % Inhibition
Control (No Inhibitor) - 4500 0
Compound A 10 450 90
Compound B 10 4320 4
Compound C 10 1125 75
Compound D 10 3600 20

Determination of Inhibition Constants (IC50, Ki) for Protease Inhibitors

Following the identification of potential inhibitors from primary screening, this compound is instrumental in determining their potency. This is achieved by calculating the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

To determine the IC50 value, a fixed concentration of the target protease and this compound are incubated with a range of concentrations of the inhibitory compound. The resulting fluorescence is measured, and the percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that reduces the enzyme's activity by 50%.

The inhibition constant (Ki) provides a more absolute measure of the inhibitor's potency and is independent of the substrate concentration. It is often determined through kinetic studies, such as Dixon plots or by applying the Cheng-Prusoff equation, which relates the IC50 to the Ki based on the Michaelis-Menten constant (Km) of the substrate. The Km value for the cleavage of Boc-Val-Leu-Lys-MCA by human plasmin has been reported to be in the range of 10⁻⁴ M nih.gov.

Table 2: Determination of IC50 and Ki Values for a Novel Calpain Inhibitor This is a representative data table.

Inhibitor Concentration (nM) Calpain Activity (% of Control)
1 95
10 75
50 52
100 30
500 10

Calculated Potency:

  • IC50: 55 nM
  • Ki: 28 nM (assuming competitive inhibition and a substrate concentration equal to Km)
  • Investigating Inhibitor Selectivity with this compound

    A crucial aspect of drug discovery is ensuring that an inhibitor is selective for its intended target to minimize off-target effects. This compound can be utilized to assess the selectivity of inhibitors against different proteases. Since this substrate is cleaved by both plasmin and calpains, it can be used in parallel assays with these enzymes to determine if an inhibitor preferentially targets one over the other.

    For example, a compound identified as a plasmin inhibitor can be tested for its activity against calpain using the same substrate. By comparing the IC50 or Ki values obtained for both enzymes, the selectivity of the inhibitor can be quantified. An inhibitor with a significantly lower IC50 for plasmin compared to calpain would be considered selective for plasmin.

    Table 3: Selectivity Profile of Inhibitor X against Plasmin and Calpain II This is a representative data table.

    Protease IC50 (µM)
    Plasmin 0.5
    Calpain II 50

    Selectivity Ratio (Calpain II IC50 / Plasmin IC50): 100-fold

    This type of selectivity profiling is essential for the development of therapeutic agents with high specificity and reduced potential for side effects. The use of this compound in these assays provides a straightforward and reliable method for obtaining this critical information. It is important to note that while Boc-Val-Leu-Lys-AMC is a useful tool, it is also cleaved by other proteases like acrosin and papain, which should be considered when interpreting selectivity data bachem.commedchemexpress.com.

    A Comprehensive Analysis of the Fluorogenic Peptide Substrate: this compound

    The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. A key tool in this field is the use of fluorogenic peptide substrates, which enable the sensitive and continuous measurement of protease activity. Among these, this compound has emerged as a valuable reagent for the investigation of specific proteases. This article provides a focused examination of this compound, detailing its chemical properties, mechanism of action, and applications, with a comparative analysis against other analogous substrates.

    Comparative Analysis with Analogous Fluorogenic Peptide Substrates

    A thorough understanding of a research tool necessitates a comparison with similar available reagents. This section provides a comparative analysis of Boc-Val-Leu-Lys-AMC acetate (B1210297) with other commonly used AMC-coupled peptide substrates, highlighting their respective utilities in different research contexts.

    Boc-Val-Leu-Lys-AMC, Z-Phe-Arg-AMC, and Z-Arg-Arg-AMC are all fluorogenic substrates that rely on the release of the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) upon enzymatic cleavage. However, their distinct peptide sequences confer specificity towards different proteases, making them suitable for different research applications.

    Substrate Specificity:

    Boc-Val-Leu-Lys-AMC acetate is primarily recognized as a sensitive and specific substrate for plasmin . nih.gov It is also reported to be cleaved by other proteases such as acrosin , porcine calpain I and II , and papain . glpbio.com Its utility in plasmin assays is significant due to plasmin's central role in fibrinolysis and thrombolysis.

    Z-Phe-Arg-AMC exhibits a broader substrate profile. It is a well-established substrate for plasma kallikrein , a serine protease involved in blood pressure regulation and inflammation. echelon-inc.com Additionally, it is cleaved by papain , trypsin , and a range of cathepsins, including B, K, L, and S . echelon-inc.comglpbio.com This broad reactivity makes it a useful tool for general cysteine protease activity screening but limits its specificity for a single enzyme in complex biological samples. nih.gov

    Z-Arg-Arg-AMC is most frequently cited as a substrate for cathepsin B , a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer progression. sigmaaldrich.com However, studies have shown that it is not entirely specific for cathepsin B and can be cleaved by other cysteine cathepsins as well. nih.gov Its activity has also been shown to be pH-dependent, with preferential cleavage at neutral pH compared to acidic pH. researchgate.netnih.gov

    Kinetic Parameters:

    The efficiency of these substrates with their target enzymes can be compared using their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). It is important to note that these values can vary depending on the experimental conditions (e.g., pH, temperature, enzyme source).

    SubstrateTarget Enzyme(s)KmkcatCatalytic Efficiency (kcat/Km)
    This compound Plasmin~10-4 M nih.govNot specifiedNot specified
    Z-Phe-Arg-AMC Cathepsin L0.77 µM nih.gov1.5 s-1 nih.gov1.95 x 106 M-1s-1
    Recombinant CsCPL-m5.71 µM glpbio.comNot specifiedNot specified
    Z-Arg-Arg-AMC Cathepsin B0.39 mM sigmaaldrich.comNot specifiedNot specified

    This table presents a compilation of data from various sources and should be interpreted with consideration for the different experimental conditions under which the values were determined.

    From the available data, Z-Phe-Arg-AMC appears to be a highly efficient substrate for cathepsin L, with a low Km value indicating high affinity. In contrast, the Km of Z-Arg-Arg-AMC for cathepsin B is significantly higher, suggesting a lower affinity. The Km for Boc-Val-Leu-Lys-AMC with plasmin falls in an intermediate range.

    Advantages:

    High Sensitivity for Plasmin: Boc-Val-Leu-Lys-AMC is a highly sensitive fluorogenic substrate for plasmin, allowing for the detection of low enzyme concentrations. nih.gov This is particularly advantageous in studies where plasmin activity is a critical but low-abundance parameter.

    Specificity for Plasmin: Compared to broader-spectrum substrates, Boc-Val-Leu-Lys-AMC offers greater specificity for plasmin, which is crucial for accurately measuring its activity in complex biological mixtures where multiple proteases may be present. nih.gov

    Continuous Monitoring of Enzyme Activity: Like other fluorogenic substrates, it allows for the real-time, continuous monitoring of enzyme kinetics, providing more detailed information than endpoint assays.

    Utility in Calpain Research: Its cleavage by calpain isozymes makes it a useful tool for studying the activity of these calcium-dependent proteases, which are involved in various cellular processes, including signal transduction and apoptosis. glpbio.com

    Limitations:

    Cross-reactivity: While relatively specific for plasmin, it is also cleaved by papain and acrosin. glpbio.com This lack of absolute specificity necessitates the use of appropriate controls or inhibitors to ensure that the measured activity is solely attributable to the enzyme of interest, particularly in crude or semi-purified samples.

    Influence of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group could potentially influence the interaction of the substrate with the enzyme's active site, which may not perfectly mimic the binding of a natural substrate.

    Potential for Assay Interference: As with all fluorescence-based assays, there is a potential for interference from fluorescent compounds present in the sample or from light scattering. Careful selection of excitation and emission wavelengths and the use of proper controls are essential to mitigate these issues.

    Limited Kinetic Data: Comprehensive and directly comparable kinetic data (kcat and Km) for Boc-Val-Leu-Lys-AMC across its target enzymes are not as readily available in the literature as for some other substrates, which can make direct comparisons of enzyme efficiency challenging.

    Research on Structural Modifications and Derivatives of Boc Val Leu Lys Amc Acetate

    Peptide Sequence Modifications for Altered Protease Specificity

    The interaction between a protease and its substrate is highly dependent on the amino acid sequence of the substrate, particularly the residues surrounding the cleavage site. pnas.org The Val-Leu-Lys sequence in Boc-Val-Leu-Lys-AMC is recognized by specific proteases, and alterations to this sequence can shift the substrate's specificity, making it a target for different enzymes.

    Research into protease specificity has shown that even subtle changes in the peptide backbone can have significant impacts. For instance, the primary specificity of a protease is often determined by the P1 residue (Lysine in this case). nih.gov Modifying this position would likely have the most dramatic effect on which proteases can cleave the substrate. For example, replacing Lysine (B10760008) with Arginine might retain or enhance specificity for trypsin-like proteases, while substitution with an acidic residue like Aspartate could make it a substrate for caspases. nih.gov

    Beyond the P1 site, the P2 (Leucine) and P3 (Valine) positions also contribute to substrate recognition and binding affinity. The hydrophobicity and size of these residues are critical. Altering the P2 position from Leucine (B10760876) to a more or less hydrophobic residue, or a smaller or larger one, would modulate the substrate's affinity for the active site of the target protease. nih.gov Similarly, modifications at the P3 position can influence the kinetics of substrate binding and cleavage.

    A notable example of a derivative with a modified peptide sequence is H-D-Val-Leu-Lys-pNA (S-2251). In this analog, the N-terminal Boc group is replaced with a D-Valine. This modification, along with the replacement of AMC with p-nitroanilide (pNA), results in a chromogenic substrate that is relatively specific for plasmin and resistant to cleavage by thrombin and factor Xa. nih.gov This demonstrates how modifications to the peptide sequence, in conjunction with other chemical changes, can be used to develop highly selective substrates for specific proteases.

    Original ResiduePositionPotential ModificationAnticipated Effect on Protease Specificity
    ValineP3Alanine (smaller) or Isoleucine (larger)Modulation of binding affinity for various serine proteases.
    LeucineP2Phenylalanine (aromatic) or Glycine (small, flexible)Shift in specificity towards or away from chymotrypsin-like or elastase-like proteases.
    LysineP1Arginine or AspartateMaintained/enhanced specificity for trypsin-like proteases (Arg) or a shift towards caspase activity (Asp). nih.gov
    Table 1: Hypothetical Peptide Sequence Modifications and Their Potential Effects.

    Chemical Modifications of the Boc-Protecting Group and AMC Moiety for Research Applications

    Modifications to the N-terminal Boc-protecting group and the C-terminal AMC fluorophore are pursued to enhance the substrate's utility in research, for example, by altering its physical properties or improving its detection characteristics.

    Modifications of the Boc-Protecting Group:

    The tert-butyloxycarbonyl (Boc) group is primarily used as a protecting group in peptide synthesis due to its stability under a range of conditions and its straightforward removal with acid. In the context of a final substrate product, this group can be replaced with other chemical moieties to confer new properties. Common N-terminal modifications include:

    Acetylation: The addition of an acetyl group can increase the stability of the peptide by making it resistant to degradation by aminopeptidases.

    Fatty Acid Conjugation: The attachment of fatty acids, such as myristic or palmitic acid, increases the hydrophobicity of the peptide. This can enhance its ability to cross cell membranes, making it useful for in situ or in vivo studies of protease activity.

    Alternative Protecting Groups: While not a modification of the Boc group itself, its replacement with other protecting groups can be a strategy. For instance, the benzyloxycarbonyl (Z) group is another common amine protecting group with different cleavage conditions, which could be useful in specific experimental setups. creative-peptides.com

    Modifications of the AMC Moiety:

    The 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorophore that exhibits a significant increase in fluorescence upon cleavage from the peptide. google.com However, for certain applications, alternative fluorophores or modifications to the AMC group are desirable.

    One common strategy is the development of Fluorescence Resonance Energy Transfer (FRET) substrates. researchgate.netsigmaaldrich.com In this design, a second chromophore, a quencher, is attached to the peptide. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. sigmaaldrich.com

    Several alternative fluorophores can be used in place of or in conjunction with AMC in FRET-based substrates:

    (7-Methoxycoumarin-4-yl)acetyl (Mca): This fluorophore is often paired with a 2,4-dinitrophenyl (Dnp) quencher. sigmaaldrich.comnih.gov

    5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid (Edans): Edans is commonly used as a donor fluorophore with a 4-(4-dimethylaminophenylazo)benzoic acid (Dabcyl) quencher. sigmaaldrich.comnih.gov

    5-Carboxyfluorescein (Fam): This fluorophore can be paired with quenchers like Dabcyl or QXL 520. nih.gov

    2-Aminobenzoyl (Abz): Abz is another fluorophore that can be quenched by a Tyr(NO2) group. nih.gov

    The choice of fluorophore and quencher is dictated by the specific requirements of the assay, such as the desired excitation and emission wavelengths, and the efficiency of quenching. sigmaaldrich.com

    Modification TypeSpecific ExamplePurpose/Application
    N-Terminal Modification (Boc replacement)AcetylationIncreased stability against aminopeptidases.
    N-Terminal Modification (Boc replacement)MyristoylationEnhanced cell membrane permeability for intracellular assays.
    C-Terminal Modification (AMC replacement)Mca/Dnp FRET pairDevelopment of highly sensitive FRET-based protease assays. sigmaaldrich.comnih.gov
    C-Terminal Modification (AMC replacement)Edans/Dabcyl FRET pairAlternative FRET pair with different spectral properties. sigmaaldrich.comnih.gov
    Table 2: Examples of Chemical Modifications to the Terminal Groups of Boc-Val-Leu-Lys-AMC for Research Applications.

    Role of Boc Val Leu Lys Amc Acetate in Elucidating Biological and Pathophysiological Roles of Proteases

    Contributions to Understanding Protease Function in Disease Mechanisms

    Boc-Val-Leu-Lys-AMC acetate (B1210297) has been instrumental in dissecting the roles of specific proteases in various disease states. Its application in fluorescence-based assays allows researchers to quantify protease activity in tissue samples, cell lysates, and purified enzyme preparations, providing insights into how these enzymes contribute to pathology.

    One of the primary applications of this substrate is in the study of plasmin , a serine protease central to the fibrinolytic system, which is responsible for breaking down blood clots. echelon-inc.com Dysregulation of plasmin activity is a key factor in thromboembolic diseases such as deep vein thrombosis and pulmonary embolism. Assays utilizing Boc-Val-Leu-Lys-AMC acetate enable the precise measurement of plasmin activity, aiding in the investigation of fibrinolytic pathway dysfunctions and the development of therapeutic strategies aimed at modulating this system. mcmaster.ca

    In the context of neurodegenerative disorders, particularly Alzheimer's disease , this substrate has been used to investigate the activity of calpains . nih.gov Calpains are calcium-activated neutral proteases, and their overactivation has been linked to the neuronal damage characteristic of Alzheimer's. nih.gov By measuring calpain activity in neuronal cell models and tissue samples, researchers can explore the mechanisms of neurodegeneration and evaluate the efficacy of potential calpain inhibitors. nih.govnih.gov The use of this compound in such studies helps to elucidate the downstream effects of calcium dysregulation and its contribution to neuronal apoptosis. nih.gov

    Furthermore, in the field of oncology, papain-like cysteine proteases, such as cathepsins , are known to be involved in cancer progression, including invasion and metastasis. While Boc-Val-Leu-Lys-AMC is a substrate for the general papain-like protease family, its use in broader screening assays can help identify changes in the activity of this class of enzymes in cancerous tissues.

    Table 1: Application of this compound in Disease-Related Protease Research

    Disease AreaTarget Protease(s)Research Focus
    Thromboembolic DiseasesPlasminInvestigating dysregulation of fibrinolysis
    Alzheimer's DiseaseCalpainsElucidating mechanisms of neuronal apoptosis
    CancerPapain-like Proteases (e.g., Cathepsins)Studying protease involvement in tumor invasion

    Research into Protease Activity in Host-Pathogen Interactions (e.g., parasitic proteases)

    The interplay between hosts and pathogens often involves proteases secreted by the invading organism to facilitate tissue invasion, evade the host immune system, or acquire nutrients. This compound has proven useful in studying the activity of such proteases, particularly those from parasites and bacteria.

    A notable example is the study of Interpain A , a cysteine proteinase from the bacterium Prevotella intermedia. Research has shown that this enzyme can degrade the human complement factor C3. Assays using this compound have been employed to characterize the enzymatic activity of Interpain A, contributing to our understanding of how this bacterium can inhibit the host's complement system, a critical component of the innate immune response. peptanova.de

    In the realm of parasitology, this substrate is relevant to the study of cysteine proteases in protozoan parasites. For instance, cruzipain , the major cysteine protease of Trypanosoma cruzi (the causative agent of Chagas disease), is a papain-like protease. nih.gov While a variety of substrates are used to characterize cruzipain, the known susceptibility of papain-like proteases to cleavage of substrates like Boc-Val-Leu-Lys-AMC makes it a useful tool in the initial screening and characterization of the enzymatic activity of such parasitic proteases. nih.gov Understanding the substrate specificity and activity of these enzymes is crucial for the development of targeted anti-parasitic drugs.

    Table 2: Use of this compound in Host-Pathogen Interaction Studies

    PathogenProtease StudiedRole in Pathogenesis
    Prevotella intermediaInterpain A (Cysteine Proteinase)Degradation of host complement factor C3
    Trypanosoma cruziCruzipain (Papain-like Cysteine Protease)General characterization of enzymatic activity

    Investigating Protease Roles in Cellular Processes and Signaling Pathways

    Proteases are not merely destructive enzymes; they are also critical regulators of a vast array of cellular processes and signaling pathways. This compound has facilitated research into these roles by allowing for the sensitive detection of specific protease activities linked to cellular events.

    A key area of investigation is apoptosis , or programmed cell death. Calpains, which can be assayed using this compound, are known to be activated during apoptosis in response to elevated intracellular calcium levels. nih.gov Their activation can lead to the cleavage of various cellular proteins, contributing to the execution of the apoptotic program. The ability to quantify calpain activity provides a means to study the upstream signaling events that lead to its activation and the downstream consequences of its proteolytic activity in the apoptotic cascade.

    Proteases also play a direct role in cell signaling by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs) . Plasmin, a target of this compound, is a known activator of PARs. The cleavage of the extracellular domain of a PAR by a protease exposes a new N-terminus that acts as a tethered ligand, activating the receptor and initiating intracellular signaling cascades. By using this compound to measure the activity of PAR-activating proteases like plasmin, researchers can investigate the link between extracellular proteolytic events and the subsequent cellular responses mediated by PARs, which are involved in processes such as inflammation, coagulation, and cell proliferation.

    Table 3: Investigating Protease Function in Cellular Processes with this compound

    Cellular Process/PathwayKey Protease(s)Mechanism of Involvement
    ApoptosisCalpainsCleavage of cellular proteins following calcium influx
    Cell SignalingPlasminActivation of Protease-Activated Receptors (PARs)

    Advanced Methodological Considerations in Protease Research Employing Boc Val Leu Lys Amc Acetate

    Integration with Automated Liquid Handling Systems for High-Throughput Assays

    The use of Boc-Val-Leu-Lys-AMC acetate (B1210297) is highly amenable to high-throughput screening (HTS) for the discovery of protease inhibitors. beckman.com HTS workflows bring together robotic automation, liquid handling, and signal detection to analyze thousands of compounds rapidly. beckman.com Automated liquid handling systems are central to this process, providing the necessary precision, speed, and throughput required for large-scale screening campaigns. beckman.comcuanschutz.edu

    Platforms such as the Biomek series, Janus G3, Agilent Bravo, and integrated systems from Thermo Fisher are designed to handle complex assay protocols in 96-, 384-, and even 1536-well microplate formats. beckman.comcuanschutz.edustanford.edu In a typical HTS inhibitor screening assay using Boc-Val-Leu-Lys-AMC acetate, these systems perform several critical steps automatically. This includes dispensing nanoliter to microliter volumes of test compounds from a library, adding the target protease, and initiating the kinetic reaction by dispensing the this compound substrate. stanford.edu Advanced acoustic dispensers like the Beckman Echo can transfer compound volumes as low as 2.5 nL, allowing for direct dilution and dose-response curve generation on the assay plate. stanford.edu

    The integration of robotic arms, plate stackers, barcode readers, and plate readers allows for unattended operation. stanford.edu Precise scheduling software ensures consistent incubation times and measurements across all plates, which is crucial for generating high-quality, reproducible data. beckman.com This level of automation minimizes human error and reagent consumption while maximizing the number of compounds that can be tested in a given timeframe. beckman.com

    Table 1: Example 384-Well Plate Layout for an HTS Inhibition Assay
    Well TypeContentsPurposeNumber of Wells
    Test CompoundEnzyme + Boc-Val-Leu-Lys-AMC + CompoundTo measure the inhibitory effect of library compounds on protease activity.320
    Positive ControlEnzyme + Boc-Val-Leu-Lys-AMC + Known InhibitorRepresents maximal inhibition (baseline fluorescence).16
    Negative ControlEnzyme + Boc-Val-Leu-Lys-AMC + Vehicle (e.g., DMSO)Represents uninhibited enzyme activity (maximal fluorescence).16
    BlankBuffer + Boc-Val-Leu-Lys-AMCTo measure substrate auto-hydrolysis or background fluorescence.32

    Data Analysis and Software Applications for Kinetic and Inhibition Studies

    Following data acquisition from a plate reader, specialized software applications are essential for processing the raw fluorescence measurements and performing detailed kinetic and inhibition analyses. biorxiv.org These applications automate the analysis of enzyme activity data, which is critical for characterizing enzyme-substrate interactions and quantifying inhibitor potency. biorxiv.org

    For kinetic studies, software is used to plot the increase in fluorescence intensity over time. The initial linear portion of this curve represents the initial reaction velocity (V₀). By measuring V₀ at various concentrations of this compound, researchers can determine key Michaelis-Menten kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.govnih.gov The catalytic efficiency (kcat/Kₘ) of the enzyme for the substrate can then be calculated. nih.gov Classical methods like Lineweaver-Burk plots can be generated by this software to visualize the data and determine the mode of inhibition. nih.govresearchgate.net

    In inhibitor screening, the primary output is often the percent inhibition, calculated by comparing the reaction rate in the presence of a test compound to the negative (uninhibited) control. For compounds identified as "hits," dose-response experiments are performed, and software is used to fit the data to a sigmoidal curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency. researchgate.net More advanced software packages can perform non-linear regression analysis to fit data directly to the Michaelis-Menten equation or various inhibition models (competitive, non-competitive, uncompetitive) to determine the inhibition constant (Kᵢ). researchgate.netresearchgate.net

    Table 2: Software Applications and Functions in Protease Kinetic Analysis
    FunctionDescriptionKey Parameters Generated
    Raw Data ProcessingCorrects for background fluorescence (blanks) and normalizes data based on controls.Corrected Fluorescence Units
    Kinetic Rate CalculationCalculates the initial velocity (V₀) from the linear phase of the fluorescence vs. time plot.V₀ (RFU/min)
    Michaelis-Menten AnalysisFits V₀ data from varying substrate concentrations to the Michaelis-Menten equation.Kₘ, Vₘₐₓ, kcat
    Inhibition AnalysisCalculates percent inhibition and fits dose-response data to determine inhibitor potency.% Inhibition, IC₅₀, Kᵢ

    Considerations for Using this compound in Complex Biological Matrices

    While assays with purified enzymes in optimized buffers provide clean kinetic data, research often requires measuring protease activity in more complex biological environments such as cell lysates, tissue homogenates, or plasma. Using this compound in these matrices introduces several challenges that must be addressed to ensure data accuracy and reliability.

    One major consideration is the presence of other cellular proteases that may also cleave the Boc-Val-Leu-Lys-AMC substrate. ubpbio.com For example, if the target is plasmin, other serine proteases in the sample could contribute to AMC release, leading to an overestimation of plasmin activity. A common strategy to mitigate this is to pre-treat the sample with a cocktail of specific inhibitors for known off-target proteases, thereby isolating the activity of the enzyme of interest. ubpbio.com

    Another challenge is the intrinsic properties of the biological matrix itself. Components within cell lysates or plasma can cause high background fluorescence (autofluorescence), which can mask the signal from AMC release. It is crucial to subtract the fluorescence readings from an appropriate matrix-only control. Furthermore, endogenous inhibitors or activators of the target protease may be present in the sample, altering the enzyme's apparent activity. Sample dilution or purification steps may be necessary, although these can also affect the native enzymatic activity. Finally, the stability of the this compound substrate in the complex matrix must be considered, as non-enzymatic degradation could lead to false-positive signals.

    Table 3: Challenges and Mitigation Strategies for Assays in Complex Matrices
    ChallengeDescriptionMitigation Strategy
    Substrate SpecificityOther proteases in the matrix cleave the substrate, causing non-specific signal. ubpbio.comPre-treat with a cocktail of specific inhibitors for off-target proteases. ubpbio.com
    Matrix AutofluorescenceInherent fluorescence of matrix components (e.g., NADH, proteins) interferes with signal detection.Include matrix-only controls to measure and subtract background fluorescence.
    Endogenous ModulatorsPresence of natural inhibitors or activators in the sample alters protease activity.Perform validation experiments like spike-and-recovery; consider sample dilution or partial purification.
    Substrate InstabilityNon-enzymatic degradation of the substrate by components in the matrix.Run controls with heat-inactivated matrix or a specific inhibitor of the target enzyme to assess non-specific hydrolysis.

    Q & A

    Q. What is the molecular structure and primary application of Boc-Val-Leu-Lys-AMC acetate in biochemical research?

    this compound (CAS 73554-84-4) is a tripeptide substrate conjugated to 7-amino-4-methylcoumarin (AMC). Its molecular formula is C₃₂H₄₉O₇N₅, with an average molecular weight of 615.76 . It serves as a fluorescent substrate for proteases, particularly plasmin and cysteine proteases, enabling quantitative measurement of enzyme activity through AMC release (detected at 460 nm excitation/emission). This substrate is widely used in in vitro assays to study protease kinetics and inhibitor screening .

    Q. How is this compound typically incorporated into protease activity assays?

    A standard protocol involves:

    • Preparing a reaction buffer (e.g., 0.1 M Tris pH 7.5, 50 mM EDTA).
    • Adding 0.25 mM substrate to the enzyme solution (e.g., cell lysates or purified proteases).
    • Incubating at 37°C in black microplates to minimize background fluorescence.
    • Measuring fluorescence intensity at 460 nm every minute for 60 minutes using a spectrophotometer. The linear slope of fluorescence increase correlates with protease activity .
    • Including controls (e.g., protease inhibitors like Roche Complete Mini EDTA-free) to validate specificity .

    Advanced Questions

    Q. How can researchers optimize fluorescence-based assays using this compound to avoid experimental artifacts?

    Key considerations include:

    • Substrate Stability : Pre-warm the substrate to 37°C to prevent precipitation in cold buffers.
    • Linear Range Determination : Perform time-course experiments to identify the linear phase of fluorescence increase (typically the first 20–30 minutes). Non-linear regions may indicate substrate depletion or enzyme inactivation .
    • Background Correction : Use blank reactions (substrate without enzyme) to account for auto-hydrolysis or buffer interference.
    • Inhibitor Compatibility : Verify that inhibitors (e.g., TPCK or TLCK) do not quench fluorescence. For example, TPCK at 50–75 µM selectively inhibits Boc-Val-Leu-Lys-AMC cleavage in THP-1 cell lysates without affecting other protease activities .

    Q. What strategies resolve contradictions in protease activity data when using this compound?

    Contradictions may arise from:

    • Enzyme Specificity : Confirm the protease target using orthogonal methods (e.g., Western blotting or genetic knockdown). Boc-Val-Leu-Lys-AMC is cleaved by plasmin and some cysteine proteases but not chymotrypsin-like enzymes .
    • Inhibitor Cross-Reactivity : Test inhibitors at multiple concentrations. For instance, TPCK modulates apoptosis in THP-1 cells by targeting a survival-associated protease distinct from its off-target effects on Boc-Val-Leu-Lys-AMC cleavage .
    • Cellular Context : Use cell-free systems (e.g., purified enzymes) to isolate protease activity from cellular metabolism interference .

    Q. How should researchers design experiments to study this compound kinetics in complex biological systems?

    • Michaelis-Menten Analysis : Vary substrate concentrations (e.g., 0.1–1.0 mM) to calculate KmK_m and VmaxV_{max}. Ensure measurements are within the linear fluorescence range.
    • Competitive Inhibition Assays : Co-incubate with potential inhibitors (e.g., peptide analogs) and analyze dose-response curves to determine IC₅₀ values.
    • Cell-Based Assays : Lyse cells at multiple time points post-treatment to capture dynamic protease activity changes. Normalize data to total protein content to account for variations in cell density .

    Q. What are best practices for presenting this compound data in publications?

    • Methods Section : Specify substrate concentration, detection wavelength (460 nm), and instrument settings (e.g., BMC Optima spectrophotometer). Reference established protocols .
    • Figures : Use line graphs for time-course data and bar charts for comparative analyses. Avoid overcrowding figures with chemical structures; instead, describe the substrate in the text .
    • Supplementary Material : Include raw fluorescence datasets and inhibitor titration curves to enhance reproducibility .

    Methodological Notes

    • Literature Review : Prioritize databases like PubMed and ACS Publications, avoiding unreliable sources (e.g., ) .
    • Data Reproducibility : Adhere to guidelines from Analytical and Bioanalytical Chemistry for lipidomics and protease studies, ensuring detailed protocol descriptions .
    • Ethical Reporting : Disclose funding sources and comply with open-access policies if applicable .

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